molecular formula C16H23NO4S2 B604963 (2-pyridyldithio)-PEG4-propargyl CAS No. 2170240-99-8

(2-pyridyldithio)-PEG4-propargyl

Cat. No. B604963
M. Wt: 357.48
InChI Key: QSFZYWOQKSZANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-pyridyldithio)-PEG4-propargyl” is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Synthesis Analysis

“(2-pyridyldithio)-PEG4-propargyl” is synthesized for research use only . The product is not sold to patients . The synthesis of this compound is not detailed in the search results.


Molecular Structure Analysis

The molecular structure of “(2-pyridyldithio)-PEG4-propargyl” is represented by the formula C16H23NO4S2 . The InChI code for this compound is 1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2 .


Physical And Chemical Properties Analysis

“(2-pyridyldithio)-PEG4-propargyl” has a molecular weight of 357.49 . It appears as a liquid and its color ranges from colorless to light yellow . The compound is stored at 4°C under nitrogen .

Scientific Research Applications

  • Synthesis of Heterobifunctional Polymers : This chemical has been used in the synthesis of well-defined poly(ethylene glycol) (PEG) derivatives with specific end groups, such as 2-pyridyldithio, carboxyl, mercapto, or hydrazide. These heterobifunctional PEGs are valuable in creating bioconjugates for biomedical applications, including drug delivery systems (Ishii, Yamada, Hirase, & Nagasaki, 2005); (Lu & Zhong, 2010).

  • Crosslinking of Biomolecules : Researchers have used this compound to create crosslinkers for linking different proteins, such as antibodies, which can be used for generating immunoliposomes and other bioconjugates (Haselgrübler, Amerstorfer, Schindler, & Gruber, 1995).

  • Development of pH-Responsive Polypeptides : The compound is instrumental in developing pH-responsive synthetic polypeptides and block copolymers, which have applications in drug and gene delivery. These materials can change solubility or self-assemble into micelles based on the degree of ionization, demonstrating potential for systemic therapeutic delivery (Engler, Bonner, Buss, Cheung, & Hammond, 2011).

  • PEGylation of Biomolecules : PEGylation refers to the modification of proteins or other molecules with PEG for increased stability and solubility. The 2-pyridyldithio group in (2-pyridyldithio)-PEG4-propargyl enables selective and efficient conjugation, improving the pharmacokinetics of therapeutic proteins and peptides (Roberts, Bentley, & Harris, 2002).

  • Catalysis in Organic Reactions : This compound is also used in organic synthesis, acting as a medium or catalyst in various reactions, such as the synthesis of pyridyl terpyridines and 3-hydroxy-3-(pyridin-2-ylmethyl)indolin-2-ones (Smith, Raston, & Sobolev, 2005); (Raghu et al., 2013).

  • Drug Conjugation : It has been utilized in attaching drugs to PEG, thereby enhancing drug solubility and efficacy (Zalipsky, Gilon, & Zilkha, 1983).

  • Gene Delivery : This chemical plays a role in the synthesis of polymers used for gene delivery. For example, polymers synthesized using this compound have been used to deliver small interfering RNA (siRNA) to target cells (Segura & Hubbell, 2005).

  • Synthesis of Reversible PEGylation Systems : The development of reversible PEGylation systems using pyridylhydrazone-based linkers, which enhances the delivery and release of therapeutic agents such as nucleic acids in a controlled manner (Nie et al., 2011).

Safety And Hazards

The safety information for “(2-pyridyldithio)-PEG4-propargyl” is provided in the Material Safety Data Sheet (MSDS) . It is recommended to use only in a chemical fume hood and to wear chemical-resistant gloves and safety goggles . After handling, it is advised to wash thoroughly and to wash contaminated clothing before reuse .

properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFZYWOQKSZANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCSSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197561
Record name Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-pyridyldithio)-PEG4-propargyl

CAS RN

2170240-99-8
Record name Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2170240-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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